molecular formula C10H9N3OS B13695507 2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole

2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole

Cat. No.: B13695507
M. Wt: 219.27 g/mol
InChI Key: WMMSCGUNHYOJOG-UHFFFAOYSA-N
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Description

2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound features a 2,3-dihydrobenzofuran substituent at the 5-position of the thiadiazole ring and an amino group (–NH2) at the 2-position. This structural framework is synthesized via cyclization reactions involving thiosemicarbazide and substituted carboxylic acids or esters in the presence of phosphorus oxychloride (POCl3), as reported for related derivatives .

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H9N3OS/c11-10-13-12-9(15-10)7-1-2-8-6(5-7)3-4-14-8/h1-2,5H,3-4H2,(H2,11,13)

InChI Key

WMMSCGUNHYOJOG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NN=C(S3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a benzofuran derivative with thiosemicarbazide under acidic or basic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: The amino group and other positions on the thiadiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Photophysical Properties

  • TB (Phenyl substituent) : Exhibits baseline fluorescence with a single emission peak. Lacks dual fluorescence due to the absence of electron-donating groups .
  • TS (2-Hydroxyphenyl substituent) : Shows dual fluorescence emission at ~400 nm and ~500 nm. The –OH group facilitates charge transfer and molecular aggregation, enhancing fluorescence quantum yield .
  • TSF (Sulfobenzoyl substituent) : Displays partially overlapping emission spectra due to sulfonic acid modification, improving solubility and altering aggregation behavior .

Key Findings from Research

  • Antimicrobial Activity: The nitro group in 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole enhances antibacterial efficacy against E. coli and S. aureus, with MIC values ranging from 8–32 µg/mL .
  • Anticancer Activity : Derivatives with bulky substituents (e.g., tert-butyl) exhibit improved cytotoxicity against colon cancer cells (IC50 = 12–18 µM) due to enhanced lipophilicity and cellular uptake .
  • Fluorescence Utility : TS's dual fluorescence makes it a candidate for molecular probes in biological imaging, particularly in lipid bilayer studies .

Biological Activity

2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of 2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole can be represented as follows:

  • Molecular Formula : C_{10}H_{10}N_4S
  • CAS Number : Not specifically listed in the provided data.

This compound features a thiadiazole ring fused with a benzofuran moiety, which may contribute to its biological efficacy.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. A review highlighted that various substituted thiadiazoles demonstrated potent effects against bacterial strains such as Staphylococcus aureus and E. coli, with some compounds showing minimum inhibitory concentrations (MIC) as low as 62.5 μg/mL against resistant strains .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Activity Level
2-Amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazoleE. coli62.5Moderate
2-Amino-1,3,4-thiadiazole derivativesS. aureus15-19High
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazoleSalmonella typhi500Good

Other Biological Activities

In addition to antimicrobial effects, compounds within the thiadiazole class have been studied for various pharmacological activities:

  • Antitubercular Activity : Certain derivatives have shown promising results against Mycobacterium tuberculosis, indicating their potential as anti-tuberculosis agents .
  • Anti-inflammatory Properties : The presence of the thiadiazole ring has been linked to anti-inflammatory effects in several studies .
  • Cytotoxicity : Some derivatives have demonstrated cytostatic properties that could be leveraged in cancer therapy .

Study on Antimicrobial Efficacy

In a study conducted by Dogan et al., various substitutions at the amine group of 2-amino thiadiazoles were evaluated for their antimicrobial activity. The study found that specific derivatives exhibited enhanced activity against multiple bacterial strains. Notably, a derivative with a p-chlorophenyl substitution showed significant efficacy against S. aureus with an MIC of 62.5 μg/mL .

Synthesis and Evaluation of New Derivatives

Recent research focused on synthesizing new derivatives of thiadiazoles bearing different functional groups. These compounds were tested for their antibacterial and antifungal activities using agar diffusion methods. The results indicated that several new derivatives exhibited notable biological effects against Staphylococcus aureus and E. coli, supporting the potential of these compounds for further development in medicinal chemistry .

Q & A

Q. What are the recommended synthetic routes for 2-amino-5-(2,3-dihydro-5-benzofuryl)-1,3,4-thiadiazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of structurally analogous 1,3,4-thiadiazoles typically involves cyclization of thiosemicarbazides or condensation reactions under acidic conditions. For example:

  • POCl3-mediated cyclization : A common method involves using phosphorus oxychloride (POCl3) as a solvent, catalyst, and dehydrating agent. For instance, 2-amino-5-(4-phenyl)-1,3,4-thiadiazole was synthesized in POCl3, where intermediates like Schiff bases form before cyclization .
  • Thiosemicarbazide precursors : Reactions between substituted carboxylic acids and thiosemicarbazide under POCl3 yield thiadiazole cores. For example, 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole was synthesized from salicylic acid and thiosemicarbazide, achieving high yields (75–85%) with short reaction times (2–4 hours) .

Q. Optimization Strategies :

  • Temperature control : Reactions in POCl3 often require reflux (80–100°C).
  • Catalyst selection : POCl3 acts as both solvent and catalyst, but alternative Lewis acids (e.g., H2SO4) may reduce side reactions.
  • Purification : Recrystallization from ethanol or methanol improves purity.

Table 1 : Synthetic Routes for Analogous Thiadiazoles

PrecursorsConditionsYieldKey Reference
Salicylic acid + thiosemicarbazidePOCl3, reflux, 4h85%
4-phenylthiosemicarbazidePOCl3, 80°C, 3h78%

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopic Techniques :

    • FT-IR : Identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for amino groups, C=S vibrations at ~1250 cm⁻¹) .
    • NMR : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm) and amino protons (δ 5.0–6.0 ppm). ¹³C NMR confirms thiadiazole ring carbons (δ 150–170 ppm) .
    • Raman Spectroscopy : Resolves ring vibrations and sulfur-nitrogen bonding patterns (e.g., 1335 cm⁻¹ for C-N stretching) .
  • Computational Methods :

    • DFT Calculations : Optimize geometry using B3LYP/6-31G(d,p) to predict bond lengths/angles (e.g., C-S bond ~1.68 Å) .
    • Electron Density Mapping : Analyze HOMO-LUMO gaps to assess reactivity (e.g., narrow gaps suggest higher electrophilicity) .

Table 2 : Key Spectral Data for Thiadiazole Derivatives

CompoundFT-IR (cm⁻¹)¹H NMR (δ, ppm)Reference
2-amino-5-(2-hydroxyphenyl)3300 (N-H), 1250 (C=S)6.8–7.5 (aromatic)
2-amino-5-methylthiadiazole3250 (N-H)2.5 (CH3)

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of structurally similar thiadiazoles be resolved through systematic SAR studies?

Methodological Answer: Contradictory bioactivity data often arise from variations in substituent groups or assay conditions. To resolve these:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 2,3-dihydrobenzofuryl vs. phenyl groups) and evaluate bioactivity. For example:
    • Antiproliferative activity : 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives showed IC50 values of 1.2–1.6 μM against cancer cell lines .
    • Antimicrobial activity : Mannich base derivatives of 2-amino-thiadiazoles exhibited MIC values of 8–32 μg/mL against bacterial strains .

Q. Approaches :

  • Dose-response assays : Compare IC50/MIC values under standardized conditions (e.g., pH, temperature).
  • Target-specific assays : Use enzyme inhibition studies (e.g., tyrosinase ) to isolate mechanisms.

Table 3 : Contrasting Bioactivities of Thiadiazole Derivatives

CompoundActivityIC50/MICReference
2-amino-5-(2,4-dihydroxyphenyl)Anticancer (SW707)1.2 μM
2-amino-5-(ethylthio)Antimicrobial16 μg/mL

Q. What in silico strategies are effective in predicting the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cancer-related enzymes). For example:
    • Anticancer targets : Dock into ATP-binding pockets of kinases (e.g., EGFR) using flexible side-chain sampling .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 50–100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable complexes) .
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with amino groups, π-π stacking with benzofuryl rings) .

Q. Case Study :

  • Corrosion inhibition : DFT and MD simulations revealed that 2-amino-5-(n-pyridyl)-1,3,4-thiadiazole adsorbs onto mild steel via N and S atoms, forming protective layers .

Table 4 : Computational Parameters for Binding Studies

MethodSoftware/ToolKey Output MetricsReference
DockingAutoDock VinaBinding energy (kcal/mol)
MD SimulationsGROMACSRMSD, RMSF

Q. How can dual fluorescence properties of thiadiazole derivatives be leveraged for molecular probe design in biological systems?

Methodological Answer: Thiadiazoles with electron-donating groups (e.g., hydroxyl, sulfonyl) exhibit solvatochromic shifts and pH-dependent fluorescence, making them suitable for bioimaging:

  • Liposomal Embedding : Incorporate 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole into DPPC liposomes. Fluorescence intensity peaks at λem = 450 nm (blue emission) in hydrophobic environments .
  • pH Sensing : Protonation of amino groups at acidic pH (e.g., lysosomal targeting) quenches fluorescence, enabling real-time tracking .

Q. Experimental Design :

  • Spectroscopic titration : Measure fluorescence spectra at varying pH (3–10) to identify responsive derivatives.
  • Cell imaging : Use confocal microscopy to validate probe localization (e.g., cytoplasm vs. nucleus) .

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